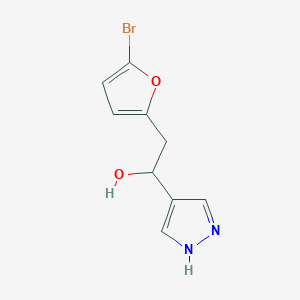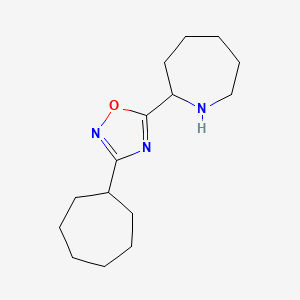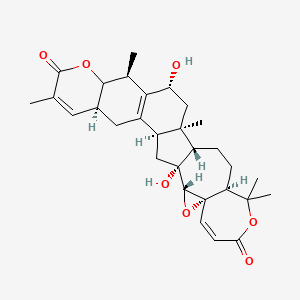
2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features both furan and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The brominated furan and pyrazole are coupled using a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert the hydroxyl group to a hydrogen atom, forming a simpler hydrocarbon.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-3-yl)ethan-1-ol: Similar structure but with a different position of the pyrazole ring.
2-(5-Chlorofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(5-Bromofuran-2-yl)-1-(1H-imidazol-4-yl)ethan-1-ol: Similar structure but with an imidazole ring instead of pyrazole.
Uniqueness
The uniqueness of 2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H9BrN2O2 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
2-(5-bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2O2/c10-9-2-1-7(14-9)3-8(13)6-4-11-12-5-6/h1-2,4-5,8,13H,3H2,(H,11,12) |
Clave InChI |
NTSAQHJCVHDWFN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)CC(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)

![4-Bromobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13065069.png)





![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)
![5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065116.png)

